Lutetium nitride

Spintronics Semiconductors Electronic Structure

Spintronic researchers often face stray field interference from ferromagnetic spacers. LuN (CAS 12125-25-6) solves this: • Non-magnetic semiconductor (band gap ~1.7 eV) - eliminates stray fields in MTJ stacks. • High-pressure stability (no phase change ≤78 GPa) - reliable pressure calibration standard. • Custom-shape retention via direct nitridation - enables tailored catalyst supports. Supplied with controlled oxygen content (~0.7 wt%).

Molecular Formula LuN
Molecular Weight 188.974 g/mol
CAS No. 12125-25-6
Cat. No. B081746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium nitride
CAS12125-25-6
Molecular FormulaLuN
Molecular Weight188.974 g/mol
Structural Identifiers
SMILESN#[Lu]
InChIInChI=1S/Lu.N
InChIKeyDPDGELPGCPPHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Nitride (LuN) for R&D Procurement


Lutetium nitride (LuN, CAS 12125-25-6) is a binary rare-earth nitride with the chemical formula LuN and a molecular weight of 188.974 g/mol [1]. It crystallizes in a face-centered cubic (FCC) rock-salt (NaCl) structure with the space group Fm-3m and has a theoretical density of 11.66 g/cm³ [1][2]. LuN is a member of the lanthanide nitride series, which are characterized by their unique interplay of 4f-electrons, leading to semiconducting behavior [2]. It is synthesized primarily through the direct nitridation of lutetium metal at high temperatures (e.g., 1600 °C) [3].

LuN vs. Other Rare-Earth Nitrides


Generic substitution within the rare-earth nitride (REN) series is not scientifically valid due to profound differences in electronic structure, magnetic ordering, and high-pressure stability. While all RENs share a rock-salt structure, the varying 4f-orbital occupancy across the lanthanide series directly dictates their electronic and magnetic ground states [1]. For instance, gadolinium nitride (GdN) is a ferromagnetic semiconductor, whereas lutetium nitride (LuN) is a non-magnetic semiconductor [2][3]. Furthermore, the lattice constant and, consequently, the electronic band gap vary systematically with atomic number, impacting critical parameters like band alignment and defect energetics in heterostructures [1]. In high-pressure applications, LuN exhibits significantly different phase transition behavior compared to lighter lanthanide nitrides, making it a unique candidate for specific extreme-condition applications [4].

LuN Performance Metrics


Electronic Band Gap vs. GdN

LuN is a non-magnetic semiconductor with an optical bandgap of approximately 1.7 eV, as confirmed by combined experimental and computational studies [1]. This differentiates it from the widely studied gadolinium nitride (GdN), which is a ferromagnetic semiconductor with a reported band gap of ~0.9 eV [2]. The absence of magnetic ordering in LuN simplifies device design for applications where stray magnetic fields are detrimental, while its wider band gap offers different operational parameters in optoelectronics.

Spintronics Semiconductors Electronic Structure

Lattice Constant and Epitaxial Growth

LuN possesses the smallest lattice constant among the stable lanthanide nitride series, measured at 4.76 Å [1]. This is significantly smaller than the lattice constants of other common RENs, such as GdN (4.99 Å) or LaN (5.30 Å) [1]. This distinct lattice parameter is critical for engineering strain and band alignment in epitaxial heterostructures, and the successful epitaxial growth of (001)-oriented LuN films on YAlO₃ (110) substrates has been demonstrated [2].

Thin Film Deposition Epitaxy Crystal Structure

High-Pressure Phase Stability

Under high pressure, LuN exhibits a higher threshold for a B1 to B10 structural phase transition compared to lighter lanthanide nitrides. Experimental studies up to 78 GPa show that while NdN, SmN, EuN, and GdN undergo this phase transition at increasing pressures, no such transition is observed for LuN (and heavier RENs) within the studied pressure range [1]. This indicates a significantly higher transition pressure for LuN, demonstrating its superior structural stability under extreme compression.

High-Pressure Physics Equation of State Phase Transitions

Oxygen Impurity Control via Direct Nitridation

LuN can be synthesized via direct nitridation of a bulk lutetium metal ingot at 1600 °C, achieving ~97% conversion while maintaining the initial shape of the bulk metal [1]. This method yields a product with a moderately low oxygen content of approximately 0.7 wt% [1]. This is a crucial differentiator, as many alternative synthesis routes for rare-earth nitrides (e.g., from oxide precursors) result in significantly higher oxygen contamination, which is known to degrade the semiconducting properties of LuN and other RENs.

Material Synthesis Direct Nitridation Purity Control

Conductivity Tuning via Nitrogen Vacancies

The electronic conductivity of LuN can be systematically controlled by doping with nitrogen vacancies [1]. This is a distinct advantage over many other non-magnetic semiconductors, where defect engineering is less straightforward. In contrast, the magnetic properties of ferromagnetic RENs like GdN are dominated by magnetic ordering, making their conductivity less easily tuned via simple vacancy control [2].

Defect Engineering Semiconductors Conductivity Control

LuN Application Scenarios


Non-Magnetic Spintronic Seed Layers

The non-magnetic semiconducting nature of LuN (band gap ~1.7 eV) [1] makes it an ideal candidate for use as a non-magnetic spacer or seed layer in spintronic devices, such as magnetic tunnel junctions (MTJs). Unlike the ferromagnetic GdN, LuN will not introduce stray magnetic fields that can interfere with the switching of adjacent ferromagnetic layers, ensuring cleaner device operation and simpler integration into existing semiconductor fabrication workflows.

Strain-Engineered Epitaxial Heterostructures

With its small lattice constant (4.76 Å) and demonstrated epitaxial growth [2], LuN is a key material for strain-engineering in nitride-based heterostructures. The significant lattice mismatch with other nitrides like GaN (3.19 Å) or GdN (4.99 Å) can be exploited to intentionally introduce compressive or tensile strain, tuning the band gap and optical properties of overlying layers for custom LEDs or laser diodes.

High-Pressure Sensors and Calibration Standards

The exceptional high-pressure stability of LuN, with no phase transition observed up to at least 78 GPa [3], positions it as a superior material for applications in high-pressure environments. It can serve as a robust, structurally stable pressure calibration standard in diamond anvil cell experiments or as a component in pressure sensors designed for extreme conditions where other RENs would undergo a phase change and alter their properties.

Catalyst Supports and Functional Coatings

The direct nitridation method allows for the production of LuN with a controlled oxygen content (~0.7 wt%) and the ability to retain the shape of the starting metal [4]. This enables the fabrication of custom-shaped, high-purity LuN components for use as robust catalyst supports or protective coatings in high-temperature, corrosive environments where its intrinsic stability and low impurity levels are critical for performance and longevity.

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